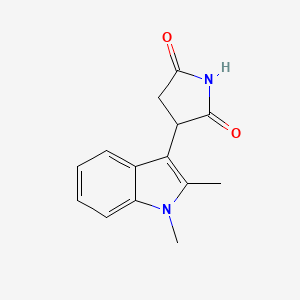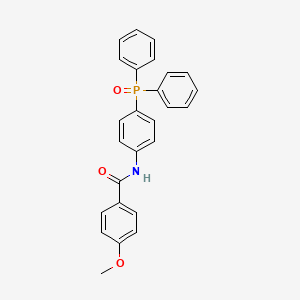![molecular formula C7H13ClN2O2S B12896779 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide CAS No. 89187-64-4](/img/structure/B12896779.png)
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide is a chemical compound with a complex structure that includes a chloro group, a pyrrolidinone ring, and a sulfinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide typically involves multiple steps. One common method starts with the reaction of 2-chloroethanesulfinamide with 2-oxopyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanesulfinamide derivatives.
Applications De Recherche Scientifique
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)acetamide
- 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
Uniqueness
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide is unique due to its sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfinamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
89187-64-4 |
|---|---|
Formule moléculaire |
C7H13ClN2O2S |
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethanesulfinamide |
InChI |
InChI=1S/C7H13ClN2O2S/c8-3-5-13(12)9-6-10-4-1-2-7(10)11/h9H,1-6H2 |
Clé InChI |
NFRRNDJYLHFBHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CNS(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
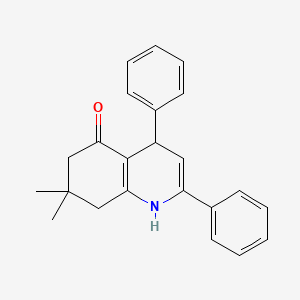
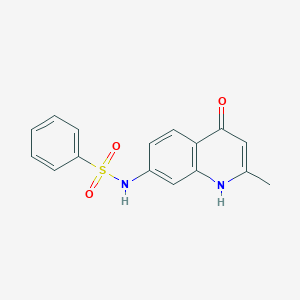
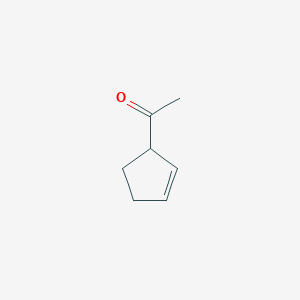
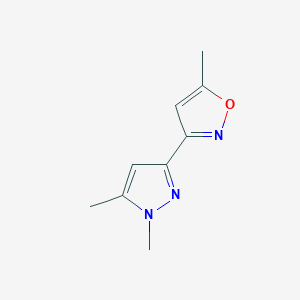
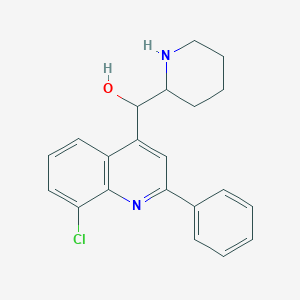
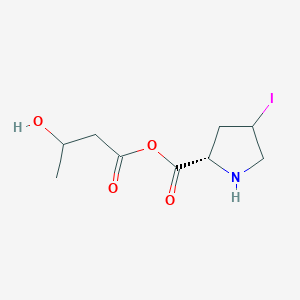

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
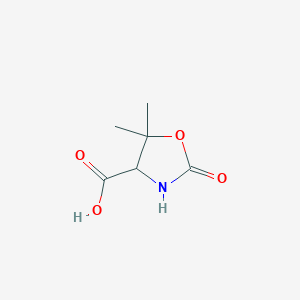
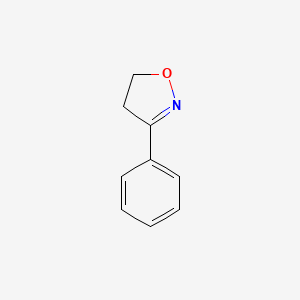
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
